Trimethyl[(oxolan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(oxolan-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxolan-2-yloxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(oxolan-2-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with oxolan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(oxolan-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The oxolan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Trimethyl[(oxolan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl[(oxolan-2-yl)oxy]silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an effective protecting group in organic synthesis. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound used as a silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
Trimethylsilyl cyanide: Used in nucleophilic addition reactions.
Uniqueness
Trimethyl[(oxolan-2-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with an oxolan-2-yloxy group, which provides enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in applications requiring robust protection of functional groups .
Properties
CAS No. |
65769-92-8 |
---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
trimethyl(oxolan-2-yloxy)silane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
InChI Key |
YEKUVQLVLUJGLB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.